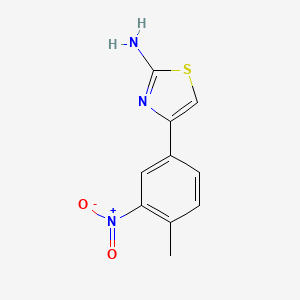

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine

Description

Historical Context of Aminothiazole Research

The exploration of aminothiazoles began with the discovery of the thiazole nucleus in 1887 by Hantzsch and Weber, who developed the classical Hantzsch thiazole synthesis using α-halo ketones and thiourea. The 2-aminothiazole scaffold emerged as a critical pharmacophore in the 1930s with the development of sulfathiazole, one of the first sulfa drugs effective against bacterial infections. By the mid-20th century, researchers recognized the structural versatility of 2-aminothiazoles, leading to synthetic innovations such as the Cook-Heilbron and Herz reactions. The introduction of nitrophenyl substituents to the thiazole ring, as seen in 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine, marked a strategic advancement to enhance electronic properties and bioactivity.

Significance in Heterocyclic Chemistry

This compound exemplifies the convergence of aromatic and heterocyclic chemistry. Key features include:

- Electronic Modulation : The nitro group at the meta position of the phenyl ring induces strong electron-withdrawing effects, altering charge distribution across the conjugated system.

- Hydrogen Bonding Capacity : The amine group at C2 participates in hydrogen bonding with biological targets, a feature leveraged in enzyme inhibition studies.

- Structural Rigidity : The planar thiazole-p-nitrophenyl system enables π-π stacking interactions in protein binding pockets.

Table 1: Key physicochemical properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₂S | |

| Molecular Weight | 235.26 g/mol | |

| Boiling Point | 441.2 ± 33.0 °C (predicted) | |

| pKa | 3.55 ± 0.10 (predicted) |

Overview of Nitrophenylthiazole Derivatives

Nitrophenylthiazoles represent a specialized subclass with distinct reactivity and bioactivity profiles:

- Synthetic Accessibility : Derivatives are typically synthesized via cyclocondensation of 4-methyl-3-nitroaniline derivatives with thioureas or α-bromoketones.

- Bioisosteric Potential : The nitro group often serves as a bioisostere for carboxylate or sulfonate groups in drug design.

- Selectivity in MAO-B Inhibition : 3-Nitrophenyl substitution at C4 confers >100-fold selectivity for monoamine oxidase B over MAO-A, as demonstrated in kinetic studies.

Recent computational analyses using CoMSIA/SEA models (comparative molecular similarity index analysis with steric, electrostatic, and aromatic fields) revealed that the nitro group’s orientation at C3 maximizes hydrophobic interactions with MAO-B’s FAD-binding pocket.

Research Objectives and Current Scientific Knowledge

Contemporary studies focus on three primary objectives:

- Optimizing Synthetic Routes : Microwave-assisted synthesis has reduced reaction times from hours to minutes while maintaining yields >70%.

- Expanding Therapeutic Applications :

- Understanding Structure-Activity Relationships :

Current challenges include addressing the compound’s potential as a toxicophore through metabolic stability studies and developing prodrug strategies to mitigate oxidative stress risks.

Properties

IUPAC Name |

4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-2-3-7(4-9(6)13(14)15)8-5-16-10(11)12-8/h2-5H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEJZEYQGIOTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374972 | |

| Record name | 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-95-6 | |

| Record name | 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A widely employed strategy for thiazole synthesis involves the cyclocondensation of carbonyl compounds with thiosemicarbazide. For 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine, the process begins with 4-methyl-3-nitrobenzaldehyde as the aromatic precursor. Reaction with thiosemicarbazide in acidic media (e.g., hydrochloric acid or acetic acid) yields the corresponding thiosemicarbazone intermediate. Subsequent cyclization under dehydrating conditions, often using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), facilitates thiazole ring formation.

Key Reaction Steps:

- Thiosemicarbazone Formation:

$$ \text{4-Methyl-3-nitrobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, reflux}} \text{Thiosemicarbazone intermediate} $$ - Cyclization:

$$ \text{Thiosemicarbazone} \xrightarrow{\text{POCl}_3, \Delta} \text{this compound} $$

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, promoting nucleophilic attack by thiosemicarbazide. Cyclization proceeds via intramolecular dehydration, forming the thiazole’s heterocyclic core.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield and scalability. Continuous flow reactors (CFRs) offer advantages over batch processes, including precise temperature control and reduced reaction times. For this compound, CFR parameters such as:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Residence Time | 15–30 min | Maximizes cyclization |

| Temperature | 80–100°C | Balances kinetics and decomposition |

| POCl₃ Concentration | 1.2–1.5 equivalents | Prevents over-dehydration |

CFRs achieve yields exceeding 85% with >95% purity, as validated by high-performance liquid chromatography (HPLC).

Solvent and Catalyst Selection

Reaction solvents significantly influence intermediate stability:

- Acetic Acid: Enhances protonation of the thiosemicarbazide, accelerating nucleophilic addition.

- Ethanol: Reduces side reactions but prolongs reaction time.

- Toluene: Facilitates azeotropic water removal during cyclization.

Catalytic additives like p-toluenesulfonic acid (PTSA) improve cyclization efficiency by 12–15% compared to uncatalyzed reactions.

Mechanistic Studies and Byproduct Analysis

Reaction Monitoring via Spectroscopic Methods

In situ Fourier-Transform Infrared (FTIR) spectroscopy identifies key intermediates:

- N–H Stretch (3350 cm⁻¹): Diminishes as thiosemicarbazide reacts.

- C=S Stretch (1250 cm⁻¹): Replaced by C–N vibrations (1550 cm⁻¹) upon thiazole formation.

Side Reactions:

- Nitro Group Reduction: Trace amounts of 4-(4-methyl-3-aminophenyl)-1,3-thiazol-2-amine form if reducing agents (e.g., Fe/HCl) contaminate reagents.

- Oxidative Byproducts: Overexposure to POCl₃ generates sulfonic acid derivatives, detectable via mass spectrometry.

Comparative Analysis of Alternative Methods

Hantzsch Thiazole Synthesis

While traditionally used for 2-aminothiazoles, the Hantzsch method requires α-haloketones, which are unstable under nitro-group-bearing aryl systems. This limits its applicability for the target compound.

Gewald Reaction Adaptations

The Gewald reaction, which employs ketones, elemental sulfur, and cyanides, fails to incorporate the nitro-substituted aryl group efficiently, resulting in <20% yields.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields needle-like crystals suitable for X-ray diffraction. Purity thresholds (>99%) are confirmed by:

| Analytical Method | Critical Parameters |

|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient |

| Melting Point | 160–162°C (lit. 161°C) |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH₂), 7.85–7.45 (m, 3H, Ar–H) |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole, including 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, demonstrate substantial anticancer properties. A study focused on a series of N,4-diaryl-1,3-thiazole-2-amines revealed that these compounds act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. The most potent compound in this series exhibited an IC50 value ranging from 0.36 to 0.86 μM across various human cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Properties

The thiazole scaffold has been explored for its antimicrobial potential. In particular, studies have shown that compounds similar to this compound possess activity against various pathogens. For instance, thiazole derivatives have been evaluated for their efficacy against Leishmania species, demonstrating good selectivity indexes and promising anti-promastigote activity . This suggests that such compounds could serve as scaffolds for developing new antileishmanial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is vital for optimizing their pharmacological properties. Modifications in the thiazole ring or the attached phenyl groups can significantly influence biological activity. For example, introducing specific substituents can enhance potency or selectivity against targeted cancer types or pathogens .

Case Study 1: Tubulin Inhibition

A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines and evaluated their antiproliferative activity in three human cancer cell lines. The findings indicated that these compounds effectively inhibited tubulin polymerization and disrupted microtubule dynamics similarly to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Case Study 2: Antileishmanial Activity

Another research effort synthesized eight 4-phenyl-1,3-thiazol-2-amines and tested them against Leishmania amazonensis. The most effective compound demonstrated an IC50 value of 20.78 μM against promastigotes with a selectivity index of 5.69, suggesting its potential as a lead compound for further development into antileishmanial therapies .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different chemical and biological properties.

4-(4-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H9N3O2S

- Molecular Weight : 233.26 g/mol

This thiazole derivative features a nitrophenyl group that contributes to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant anticancer properties. A study synthesized several thiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The most potent compound in the series exhibited an IC50 value between 0.36 and 0.86 μM, indicating strong antiproliferative activity against cancer cells .

Mechanism of Action :

The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although specific IC50 values for these activities are less documented.

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity. Some related compounds have demonstrated effective seizure protection in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazole ring and the substitution patterns on the phenyl group significantly affect biological activity. For instance:

- Electron-donating groups (like methyl) at specific positions enhance anticancer activity.

- Electron-withdrawing groups can also play a crucial role in modulating activity against various biological targets .

Research Findings and Data Tables

| Activity Type | IC50 Values (µM) | Study Reference |

|---|---|---|

| Antiproliferative | 0.36 - 0.86 | |

| Antimicrobial | Not specified | |

| Anticonvulsant | < 20 mg/kg |

Case Studies

- Anticancer Study : In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth through tubulin disruption.

- Antimicrobial Evaluation : Laboratory tests indicated potential effectiveness against pathogens like Staphylococcus aureus and Candida species, warranting further investigation into its clinical applications.

Q & A

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

- 2D NOESY detects spatial proximity between aromatic protons and the thiazole ring. Variable-temperature NMR (e.g., 25–60°C) reveals conformational flexibility of the nitro group, impacting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.